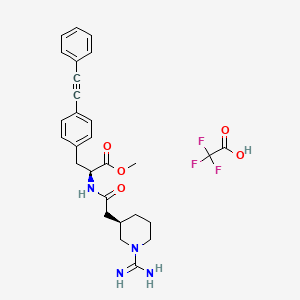

Ro 26-4550 trifluoroacetate

Description

Contextualizing Ro 26-4550 Trifluoroacetate (B77799) within Small Molecule Inhibitor Development.

Ro 26-4550 trifluoroacetate is a small-molecule compound that has been identified as a competitive reversible inhibitor of the interaction between interleukin-2 (B1167480) (IL-2) and its receptor. tocris.com The development of Ro 26-4550 is significant within the broader field of drug discovery, which has increasingly focused on creating small-molecule inhibitors to modulate protein-protein interactions (PPIs). nih.govresearchgate.net These interactions are fundamental to numerous biological processes, and their dysregulation is often implicated in disease.

The trifluoroacetate salt form of Ro 26-4550 is notable, as this counterion is often utilized in pharmaceutical development to potentially enhance the solubility of a compound. The core structure of Ro 26-4550 features a piperidine-carbamimidoyl group and an aromatic phenylacetylene, which distinguishes it from other compounds. Research indicates that Ro 26-4550 functions by binding directly to IL-2, thereby preventing its association with the IL-2 receptor α-subunit (IL-2Rα). tocris.comresearchgate.net This mechanism of action, where a small molecule mimics a binding epitope of a large protein receptor, is a key area of interest in the design of novel therapeutics. core.ac.ukpnas.org The study of compounds like Ro 26-4550 provides valuable insights into the principles governing the development of drugs that target challenging protein-protein interfaces. nih.govresearchgate.net

| Property | Value |

| Molecular Formula | C26H30N4O3.CF3CO2H |

| Molecular Weight | 560.57 |

| IUPAC Name | methyl (2S)-2-[[1-(diaminomethylidene)piperidin-4-yl]methylamino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid |

| Solubility | Soluble in DMSO |

| Storage | Desiccate at +4°C |

| Purity | ≥98% (HPLC) |

| CAS Number | 1217448-66-2 |

| Data sourced from available chemical supplier information. |

Overview of Interleukin-2 (IL-2) and Interleukin-2 Receptor Alpha (IL-2Rα) in Immune Regulation.

Interleukin-2 (IL-2) is a 15.5-16 kDa cytokine that plays a central role in the regulation of the immune system. wikipedia.org It is primarily produced by activated T-lymphocytes and is crucial for the proliferation and differentiation of T-cells, B-cells, and natural killer (NK) cells. bio-rad.comtandfonline.com The biological effects of IL-2 are mediated through its interaction with the IL-2 receptor (IL-2R), a complex that can exist in low, intermediate, and high-affinity forms. bio-rad.comuniprot.org

The high-affinity IL-2 receptor is a heterotrimer composed of three distinct subunits: the alpha chain (IL-2Rα or CD25), the beta chain (IL-2Rβ or CD122), and the common gamma chain (γc or CD132). wikipedia.orgbiorxiv.org The IL-2Rα chain, also known as CD25, is a 55 kDa protein that functions primarily to increase the affinity of the receptor for IL-2. bio-rad.comresearchgate.net While the IL-2Rβ and γc chains are essential for signal transduction, the presence of IL-2Rα allows the receptor to bind IL-2 with approximately 100-fold greater affinity. bio-rad.comwikipedia.org

The expression of IL-2Rα is tightly regulated. It is constitutively expressed at high levels on regulatory T cells (Tregs), which are critical for maintaining immune tolerance and preventing autoimmune responses. biorxiv.orgnih.gov Upon activation, conventional T cells transiently upregulate IL-2Rα expression. nih.gov This differential expression of IL-2Rα is a key factor in the pleiotropic effects of IL-2, which can both stimulate an immune response and promote immunosuppression through the maintenance of Tregs. reactome.orgrupress.org The interaction between IL-2 and IL-2Rα initiates a signaling cascade involving Janus kinases (JAKs) and the STAT5 transcription factor, ultimately leading to changes in gene expression that control T cell fate and function. bio-rad.comnih.gov A soluble form of IL-2Rα (sIL-2Rα) also exists and can modulate IL-2 function. nih.gov

Historical Perspective of IL-2/IL-2Rα as a Therapeutic Target.

The discovery of Interleukin-2 (IL-2), initially termed T-cell growth factor in 1976, was a landmark in immunology, revealing a key mechanism for T-cell proliferation. nih.govtandfonline.com This discovery paved the way for the development of recombinant human IL-2 (aldesleukin), which was approved by the FDA in 1992 as the first immunotherapy for certain cancers. tandfonline.comnih.gov The therapeutic strategy was to use high doses of IL-2 to stimulate an aggressive anti-tumor immune response by expanding effector T cells and natural killer (NK) cells. nih.gov

However, the clinical use of high-dose IL-2 was often associated with severe side effects. tandfonline.com A significant turning point in the understanding of IL-2's role came from studies in mice where the deletion of IL-2 or its receptor components led to fatal autoimmune diseases, rather than immunodeficiency. nih.goveuropeanreview.org This unexpected finding highlighted IL-2's crucial, non-redundant role in maintaining immune tolerance, primarily through its support of regulatory T cells (Tregs). reactome.orgnih.gov

This dual role of IL-2—both as a stimulator of effector T cells and a supporter of immunosuppressive Tregs—has led to a major shift in its therapeutic targeting. rupress.org While high-dose IL-2 is still used in some cancer therapies, there is now significant interest in using low-dose IL-2 to selectively expand Tregs for the treatment of autoimmune diseases and to prevent transplant rejection. oup.comnih.govbidmc.org This has spurred the development of new IL-2-based therapies, including engineered IL-2 molecules and antibodies, designed to preferentially activate either effector or regulatory T cells. acs.org The IL-2/IL-2Rα interaction itself has become a validated target for immunosuppression, with monoclonal antibodies that block this interaction being clinically effective. core.ac.ukpatsnap.com This has also driven the search for small-molecule inhibitors, like Ro 26-4550, that can offer an alternative therapeutic approach. core.ac.ukpatsnap.com

| Year | Milestone | Significance |

| 1976 | Discovery of T-cell growth factor (later named IL-2). nih.govtandfonline.com | Foundational discovery that opened the field of cytokine research and T-cell biology. |

| 1983 | Cloning of the IL-2 gene. tandfonline.com | Enabled the production of recombinant human IL-2 for research and therapeutic use. |

| 1992 | FDA approval of high-dose recombinant IL-2 (aldesleukin) for metastatic renal cell carcinoma. nih.gov | First approved immunotherapy, demonstrating the potential to harness the immune system to fight cancer. |

| ~1990s | Observation that IL-2 or IL-2R knockout mice develop severe autoimmunity. nih.goveuropeanreview.org | Revealed the critical role of IL-2 in immune tolerance and the function of regulatory T cells. |

| ~2000s-Present | Exploration of low-dose IL-2 therapy for autoimmune diseases. oup.comnih.gov | Shift in therapeutic strategy to leverage IL-2's immunosuppressive functions by selectively expanding Tregs. |

| ~2000s-Present | Development of monoclonal antibodies targeting the IL-2/IL-2Rα interaction. core.ac.ukpatsnap.com | Provided clinical validation for inhibiting this pathway for immunosuppression in transplantation and autoimmune diseases. |

| ~2000s-Present | Discovery and development of small-molecule inhibitors of the IL-2/IL-2Rα interaction, such as Ro 26-4550. tocris.comnih.gov | Represents a novel approach to modulate the IL-2 pathway with potentially different pharmacological properties than biologics. |

Properties

IUPAC Name |

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMWPONRCOSTMK-RFPXDPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587904 | |

| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217448-66-2, 193744-04-6 | |

| Record name | L-Phenylalanine, N-[2-[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(2-phenylethynyl)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217448-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action of Ro 26 4550 Trifluoroacetate

A Competitive Rival: Blocking the IL-2/IL-2Rα Gateway

Ro 26-4550 trifluoroacetate (B77799) functions as a competitive and reversible inhibitor of the interaction between Interleukin-2 (B1167480) (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25) apexbt.comtocris.comnih.govrndsystems.com. This interaction is the crucial first step in the formation of the high-affinity IL-2 receptor complex, which is essential for the propagation of IL-2 signaling and the subsequent proliferation and differentiation of T lymphocytes apexbt.com.

The inhibitory action of Ro 26-4550 trifluoroacetate is characterized by its ability to directly compete with IL-2Rα for a specific binding site on the IL-2 molecule apexbt.comtocris.com. By occupying this "hot spot," the compound effectively prevents IL-2 from engaging with its receptor, thereby blocking the initiation of the signaling cascade apexbt.com. The potency of this inhibition has been quantified, with studies reporting an IC50 value of 3 μM for the disruption of the IL-2/IL-2Rα interaction tocris.comrndsystems.com. This indicates the concentration of Ro 26-4550 trifluoroacetate required to reduce the binding of IL-2 to its receptor by 50%.

The region on IL-2 that is perturbed by the binding of Ro 26-4550 has been shown to be the same region involved in the binding to IL-2Rα, confirming the competitive nature of the inhibition apexbt.com. This targeted interference with a critical protein-protein interaction underscores the potential of small molecules to modulate complex biological processes.

| Parameter | Value | Description |

|---|---|---|

| Target | Interleukin-2 (IL-2) / Interleukin-2 Receptor α (IL-2Rα) Interaction | The specific protein-protein interaction that is inhibited. |

| Mechanism | Competitive, Reversible Inhibition | The inhibitor binds to the same site as the natural ligand (IL-2Rα) and the binding is not permanent. |

| IC50 | 3 μM | The concentration of Ro 26-4550 trifluoroacetate that causes 50% inhibition of the IL-2/IL-2Rα interaction. tocris.comrndsystems.com |

Beyond Simple Blockade: Allosteric Modulation and Conformational Shifts

The interaction of Ro 26-4550 trifluoroacetate with IL-2 is more nuanced than simple competitive binding. X-ray crystallography studies have revealed that the binding of this small molecule induces significant conformational changes in the IL-2 protein apexbt.com. This demonstrates that the surface of IL-2 is not a rigid structure but is instead dynamic and can undergo substantial rearrangements to accommodate the binding of a small molecule apexbt.com.

This phenomenon is a form of allosteric modulation, where binding at one site on the protein influences the conformation and activity at a distant site. In the case of Ro 26-4550, its binding to a "hot spot" on IL-2 leads to a stabilization of a specific conformation of the protein nih.gov. This induced conformational change is incompatible with the binding of the IL-2Rα subunit, thus contributing to the inhibitory effect.

These findings challenge the traditional view of protein-protein interaction surfaces as being flat and featureless. The ability of a small molecule to induce such significant structural rearrangements highlights the plasticity of protein surfaces and opens up new avenues for the design of inhibitors that target these dynamic interfaces apexbt.com. The adaptive nature of the binding site suggests the existence of other non-obvious binding pockets on the surface of IL-2 that could be targeted by other small molecules apexbt.com.

Silencing the Signal: Downstream Signaling Pathway Modulation

The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events, with the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) being a critical downstream step nih.govnih.gov. The formation of the high-affinity IL-2 receptor complex leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT5. Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and regulates the transcription of genes essential for T cell proliferation, survival, and function nih.govnih.gov.

Cellular and Ex Vivo Biological Effects of Ro 26 4550 Trifluoroacetate

Impact on Hematopoietic Stem and Progenitor Cell (HSPC) Expansion and Proliferation.

Treatment with Ro 26-4550 trifluoroacetate (B77799) has been shown to induce the ex vivo expansion of hematopoietic stem and progenitor cells. nih.gov This effect has been observed in HSPCs from both murine and human sources, indicating a conserved mechanism of action across these species. The compound's ability to promote the proliferation of these cells is a key aspect of its biological activity.

In murine models, Ro 26-4550 trifluoroacetate treatment led to the expansion of HSPCs ex vivo. nih.gov This suggests that the inhibition of the IL-2/IL-2Rα pathway by this small molecule can stimulate the proliferation of mouse hematopoietic progenitor and stem cells.

Similar to the findings in murine cells, Ro 26-4550 trifluoroacetate also induced the ex vivo expansion of human HSPCs. nih.gov This proliferative effect was observed in human HSPCs derived from both mobilized peripheral blood and bone marrow. nih.gov Furthermore, xenotransplantation studies involving the transfer of ex vivo expanded human CD34+ cells treated with Ro 26-4550 trifluoroacetate into immunodeficient mice resulted in efficient multi-lineage reconstitution in the recipients. nih.gov

Regulation of HSPC Self-Renewal Capacity.

A critical aspect of HSPC biology is the ability to self-renew, thereby maintaining the stem cell pool. Research indicates that HSPCs treated with Ro 26-4550 trifluoroacetate are able to sustain their self-renewal ability. nih.gov This is a significant finding, as it suggests that the expansion induced by the compound does not come at the cost of depleting the long-term repopulating potential of the stem cell population.

Induction of Cell Cycle Entry in Human HSPCs.

As a competitive inhibitor of the IL-2/IL-2Rα interaction, Ro 26-4550 trifluoroacetate has been shown to induce human HSPCs to enter the cell cycle. nih.gov This transition from a quiescent state to active cell division is a fundamental mechanism underlying the observed expansion and proliferation of these cells.

Proliferation Enhancement in Bone Marrow Mesenchymal Stem Cells (MSCs) and Fibroblasts.

The proliferative effects of Ro 26-4550 trifluoroacetate are not limited to hematopoietic cells. Studies have also demonstrated that the proliferation of bone marrow mesenchymal stem cells (MSCs) and fibroblasts is highly increased following treatment with the compound. nih.gov This suggests a broader impact on the bone marrow microenvironment.

Summary of Cellular Responses to Ro 26-4550 Trifluoroacetate

| Cell Type | Biological Effect | Species |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | Ex vivo expansion and proliferation | Murine, Human |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | Sustained self-renewal ability | Murine, Human |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | Low apoptotic activity | Murine, Human |

| Human Hematopoietic Stem and Progenitor Cells (HSPCs) | Induction of cell cycle entry | Human |

| Bone Marrow Mesenchymal Stem Cells (MSCs) | Increased proliferation | Not specified |

| Fibroblasts | Increased proliferation | Not specified |

Modulation of Interleukin-2 (B1167480) Receptor Alpha (CD25) Expression

Ro 26-4550 trifluoroacetate, a competitive inhibitor of the Interleukin-2 (IL-2) and its receptor alpha subunit (IL-2Rα) interaction, has been shown to modulate the expression of IL-2Rα, also known as CD25. Research investigating the effects of this small molecule in ex vivo cultures of hematopoietic stem and progenitor cells (HSPCs) has revealed that treatment with Ro 26-4550 trifluoroacetate leads to an enhancement of CD25 expression. This effect was observed in studies involving both human mobilized peripheral blood (mPB)-derived HSPCs and bone marrow (BM)-derived HSPCs.

A key finding in the study of Ro 26-4550 trifluoroacetate is its ability to increase the expression of CD25 on the cell surface through a mechanism that is independent of IL-2 administration. Typically, the upregulation of the high-affinity IL-2 receptor is dependent on T-cell activation and the presence of IL-2. However, ex vivo treatment of human HSPCs with Ro 26-4550 trifluoroacetate resulted in enhanced CD25 expression without the addition of exogenous IL-2. This suggests that the compound's mechanism of competitively inhibiting the IL-2/IL-2Rα interaction paradoxically leads to an increase in the receptor component's expression on certain cell populations.

The upregulation of CD25 expression following treatment with Ro 26-4550 trifluoroacetate has been specifically linked to an increase in the CD4+CD25+ T cell population. In studies on bone marrow-derived hematopoietic stem and progenitor cells, the observed increase in IL-2Rα (CD25) expression was associated with a rise in this particular T cell subset. CD4+CD25+ T cells are recognized as a key component of the immune system, often characterized as regulatory T cells (Tregs), which play a crucial role in maintaining peripheral tolerance.

| Cell Type Studied | Observed Effect of Ro 26-4550 Trifluoroacetate | Key Finding |

|---|---|---|

| Human mobilized peripheral blood-derived HSPCs (mPB-HSPCs) | Enhanced IL-2Rα (CD25) expression | Upregulation of CD25 occurred independent of IL-2 administration. |

| Human bone marrow-derived HSPCs (BM-HSPCs) | Enhanced IL-2Rα (CD25) expression | Increased CD25 expression was associated with an increase in the CD4+CD25+ T cell population. |

Potential Influence on Neutrophil Chemotaxis and Reactive Oxygen Species (ROS) Production

The direct influence of Ro 26-4550 trifluoroacetate on neutrophil chemotaxis and the production of reactive oxygen species (ROS) is not yet fully elucidated in dedicated studies. However, its role as an IL-2 pathway inhibitor suggests a potential for influence, as IL-2 itself has been shown to modulate neutrophil functions. Some studies have demonstrated that IL-2 can inhibit the migration of neutrophils and stimulate respiratory burst, which involves the production of ROS.

Ro 26-4550 trifluoroacetate was included in a library of small molecules for a functional screen designed to identify key regulators of neutrophil chemotaxis. This screening process successfully identified NADPH oxidase-dependent ROS as essential regulators of neutrophil directional migration. While the specific activity of Ro 26-4550 trifluoroacetate was not detailed in the findings, its inclusion in such a screen highlights the scientific interest in the pathways it modulates in relation to neutrophil behavior. Given that Ro 26-4550 trifluoroacetate acts by inhibiting the IL-2 signaling pathway, and this pathway can impact neutrophil activity, further investigation is warranted to determine if the compound directly influences neutrophil chemotaxis and ROS production.

Research Applications and Pharmacological Significance of Ro 26 4550 Trifluoroacetate

Ro 26-4550 Trifluoroacetate (B77799) as a Research Tool for IL-2/IL-2Rα Interaction Studies

Ro 26-4550 trifluoroacetate is a small-molecule compound recognized for its role as a competitive and reversible inhibitor of the interaction between interleukin-2 (B1167480) (IL-2) and its receptor. apexbt.com Specifically, it targets the binding of IL-2 to the alpha subunit of its receptor (IL-2Rα). tocris.com The compound appears to compete with IL-2Rα for its binding site on the IL-2 protein, thereby disrupting the formation of the IL-2/IL-2Rα complex. apexbt.comtocris.com This inhibitory action is characterized by a half-maximal inhibitory concentration (IC50) of 3 μM. tocris.commedchemexpress.com

The study of Ro 26-4550 has provided significant insights into the nature of protein-protein interactions (PPIs). researchgate.net Analysis of the X-ray crystal structure of Ro 26-4550 bound to IL-2 revealed that the protein's surface is highly adaptable. apexbt.com The binding site for this small molecule is created through significant conformational rearrangements of the protein, challenging the perception that protein interaction surfaces are static and featureless. apexbt.com This discovery suggests that proteins like IL-2 may possess non-obvious binding sites capable of accommodating small molecules with high affinity, opening new avenues for drug discovery against PPI targets. apexbt.comresearchgate.net The development of such small-molecule inhibitors represents a key step toward creating orally active alternatives to antibody-based drugs that target the IL-2 pathway. apexbt.com

| Characteristic | Description | Reference |

|---|---|---|

| Mechanism of Action | Competitive, reversible inhibitor of IL-2 binding to its receptor. | apexbt.com |

| Target | Binds to IL-2, competing with the IL-2Rα subunit. | tocris.com |

| IC50 Value | 3 μM for the inhibition of the IL-2/IL-2Rα interaction. | tocris.commedchemexpress.com |

| Significance in Research | Demonstrates the "druggability" and dynamic nature of protein-protein interaction surfaces. | apexbt.comresearchgate.net |

Implications for Hematopoietic Stem Cell Transplantation (HSCT)

Recent research has highlighted the potential utility of Ro 26-4550 trifluoroacetate in the context of hematopoietic stem cell transplantation (HSCT). nih.gov The primary challenge in HSCT, particularly when using umbilical cord blood, is the limited number of hematopoietic stem and progenitor cells (HSPCs), which can delay engraftment and immune reconstitution. lifelinecordblood.com Ex vivo expansion, or growing these cells in a lab before transplantation, is a key strategy to overcome this limitation. nih.govnih.gov

A study investigating the effects of Ro 26-4550-mediated inhibition of the IL-2/IL-2Rα interaction found that the compound induced the ex vivo expansion of both murine and human HSPCs. nih.gov

Key Findings on Ro 26-4550 and HSPC Expansion:

Increased Proliferation: Treatment with Ro 26-4550 stimulated human HSPCs to enter the cell cycle and also increased the proliferation of bone marrow mesenchymal stem cells and fibroblasts. nih.gov

Sustained Self-Renewal: The expanded HSPCs maintained their self-renewal capability. nih.gov

Low Apoptotic Activity: Cells treated with the compound exhibited low rates of apoptosis (programmed cell death). nih.gov

Enhanced IL-2Rα Expression: The treatment enhanced the expression of IL-2Rα (also known as CD25) on HSPCs. nih.gov

Successful Engraftment: When these ex vivo expanded human CD34+ cells were transplanted into immunodeficient mice, they demonstrated efficient multi-lineage reconstitution in the recipients. nih.gov

These findings suggest that modulating the IL-2/IL-2Rα pathway with inhibitors like Ro 26-4550 could be a valuable strategy for improving the efficacy of HSCT by increasing the number of viable, functional stem cells available for transplantation. nih.gov

| Effect of Ro 26-4550 on HSPCs (Ex Vivo) | Outcome | Reference |

|---|---|---|

| Cell Expansion | Induced expansion of murine and human HSPCs. | nih.gov |

| Self-Renewal | Sustained self-renewal ability. | nih.gov |

| Apoptosis | Maintained low apoptotic activity. | nih.gov |

| Cell Cycle | Induced human HSPCs to enter the cell cycle. | nih.gov |

| In Vivo Reconstitution | Expanded cells showed efficient multi-lineage reconstitution in xenotransplantation models. | nih.gov |

Potential Therapeutic Avenues in Immune-Mediated Disorders and Hematopoietic Diseases

The IL-2 signaling pathway is central to the regulation of immune responses, and its dysregulation is implicated in numerous autoimmune diseases. researchgate.net Psoriasis, psoriatic arthritis, and Crohn's disease are chronic immune-mediated inflammatory disorders that share common genetic susceptibilities and immune pathways, including the IL-23/Th17 axis. nih.gov There is a well-established epidemiological link between these conditions; for instance, patients with psoriasis have a significantly increased risk of developing Crohn's disease. dntb.gov.ua

Given that IL-2 is a key cytokine that drives the proliferation and activation of T-cells, inhibiting its interaction with its receptor is a logical therapeutic strategy for these T-cell-mediated diseases. By blocking IL-2 signaling, compounds like Ro 26-4550 could potentially dampen the excessive inflammatory response that characterizes these conditions. The development of therapies that target pathways common to these diseases, such as the IL-23 and IL-17 axes, has already proven effective, lending support to the rationale of targeting the upstream IL-2 pathway. nih.govmdpi.comjnj.com

The alpha subunit of the IL-2 receptor, IL-2Rα (CD25), is not only crucial for immune regulation but is also aberrantly expressed on leukemic cells in a subset of patients with acute myeloid leukemia (AML). nih.govfrontiersin.org This overexpression of CD25 is not a benign characteristic; multiple studies have demonstrated that it is a significant negative prognostic factor. plos.orgnih.gov

Elevated CD25 expression in AML is correlated with:

Worse Disease-Free Survival (DFS): The presence of CD25 is also linked to shorter periods of remission. plos.org

Independent Prognostic Indicator: The prognostic value of CD25 expression is independent of other known risk factors, including cytogenetics, making it a key biomarker for risk stratification. nih.gov

The expression of CD25 on AML cells, particularly on leukemic stem cells (LSCs), makes the IL-2/IL-2Rα axis a compelling therapeutic target. frontiersin.org By blocking this interaction with an inhibitor like Ro 26-4550, it may be possible to disrupt signaling pathways that contribute to the survival and proliferation of leukemic cells, offering a targeted approach to treating this aggressive form of leukemia. nih.gov

Structural Activity Relationship and Molecular Interactions of Ro 26 4550 Trifluoroacetate

X-ray Crystallographic Analysis of Ro 26-4550 Trifluoroacetate (B77799) Binding to IL-2

X-ray crystallography has been instrumental in elucidating the precise binding mode of Ro 26-4550 trifluoroacetate to Interleukin-2 (B1167480) (IL-2). Analysis of the crystal structure reveals that the protein undergoes significant conformational changes to accommodate the small molecule. apexbt.com This observation is critical because it challenges the traditional view of protein-protein interaction (PPI) surfaces as being relatively flat and featureless. apexbt.com Instead, the binding of Ro 26-4550 demonstrates the inherent flexibility and adaptive nature of the IL-2 surface. apexbt.comresearchgate.net

The inhibitor binds in a groove on IL-2 that is formed primarily by the rearrangement of surface side chains, most notably Phenylalanine 42 (Phe42), and minor movements in the main chain. researchgate.net This newly formed surface buries approximately 60% (450 Ų) of the small molecule's surface area. researchgate.net The binding site can be characterized by two main subsites:

A hydrophobic pocket that accommodates the biaryl alkyne portion of Ro 26-4550. This pocket is composed of residues Arg38, Met39, Phe42, Leu72, and Lys43, which are also crucial for the recognition of the IL-2 receptor α (IL-2Rα). researchgate.net

An acidic subsite that is centered around Glutamate 62. researchgate.net

The fact that the small molecule engages residues that are also critical for the natural protein-protein interaction with the IL-2 receptor underscores its mechanism as a competitive inhibitor. apexbt.comresearchgate.net This structural insight confirms that small molecules can effectively target PPI "hot spots" by taking advantage of the adaptive nature of these regions. researchgate.net

| Key Interacting Residues in IL-2 | Role in Binding Ro 26-4550 |

| Phe42 | Undergoes significant side chain rearrangement to form the binding groove. researchgate.net |

| Arg38, Met39, Leu72, Lys43 | Form a hydrophobic pocket for the biaryl alkyne motif. researchgate.net |

| Glu62 | Forms a central part of a secondary, acidic subsite. researchgate.net |

Insights into Protein-Protein Interaction (PPI) Druggability and Small Molecule Ligand Properties

The successful development of Ro 26-4550 as an inhibitor of the IL-2/IL-2Rα interaction has provided valuable lessons for the broader field of targeting PPIs, a class of targets long considered "undruggable." nih.gov The study of Ro 26-4550's binding demonstrates that the surfaces of proteins involved in PPIs are not immutable; they can possess a dynamic nature that allows for the creation of pockets and grooves upon binding to a small molecule. apexbt.com This adaptability is a key factor in determining the "druggability" of a PPI interface. nih.govplos.org

The discovery of Ro 26-4550 refutes the perception that PPI surfaces are simply flat and featureless, suggesting that other nonobvious binding sites may exist that can be exploited by small molecules with high affinity. apexbt.com The ability of a protein surface to form such pockets is now considered a potential limiting determinant for its inherent druggability. plos.org

The case of IL-2 and Ro 26-4550 highlights several important properties for small molecule ligands targeting PPIs:

Competitive Binding: The molecule directly occupies a "hot spot" on the protein surface, utilizing the same key residues that the natural binding partner (IL-2Rα) interacts with. researchgate.net

Induction of Fit: The ligand induces a conformational change in the target protein, creating its own binding site. This dynamic interaction is a crucial aspect of its success. researchgate.net

Physicochemical Properties: The development of drug-like inhibitors for PPIs, such as Ro 26-4550, illustrates the importance of achieving a balance of properties that allow for effective binding while maintaining favorable pharmaceutical characteristics. researchgate.net

These insights underscore an increasing awareness of the principles that govern the development of drugs for this challenging target class. researchgate.net

Computational Approaches for Identifying IL-2R Inhibitors (e.g., Virtual Screening, Molecular Docking)

Computational methods are essential tools in the discovery and design of small molecule inhibitors for PPIs like the IL-2/IL-2R interaction. nih.govresearchgate.net Techniques such as virtual screening and molecular docking allow researchers to screen vast libraries of compounds and predict their binding affinity and orientation within a target's active site. nih.govfrontiersin.org

In the context of IL-2R inhibitors, computational studies often employ the following strategies:

Virtual Screening (VS): This method involves docking large databases of chemical compounds into the known three-dimensional structure of the target protein (IL-2). nih.gov For instance, a virtual screening of thousands of compounds using various docking programs like GOLD, FlexX, Glide, and LigandFit has been used to identify novel IL-2/IL-2R interaction inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netfrontiersin.org It is used to understand the binding mechanism between a ligand and its receptor. researchgate.net In some studies, known inhibitors like Ro 26-4550 have been used to validate the accuracy and reliability of the simulation process before screening for new compounds. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations are used to evaluate the stability of the ligand-receptor complexes over time, providing insights into how the molecules interact in a dynamic natural environment. researchgate.net

These computational approaches serve as an in silico counterpart to experimental high-throughput screening, enabling a more focused and efficient search for lead compounds. frontiersin.org By identifying promising candidates and elucidating binding mechanisms, these methods significantly accelerate the drug discovery process for challenging targets like IL-2. nih.gov

| Computational Technique | Application in IL-2R Inhibitor Discovery |

| Virtual Screening | High-throughput screening of large compound libraries to identify potential hits. nih.govfrontiersin.org |

| Molecular Docking | Predicting binding affinity and orientation of ligands within the IL-2 binding site. nih.govresearchgate.net |

| Molecular Dynamics | Assessing the stability of the inhibitor-IL-2 complex. researchgate.net |

Fragment Assembly and Structure-Based Design in the Discovery of Ro 26-4550 Trifluoroacetate

The discovery of potent IL-2 inhibitors like Ro 26-4550 is a prime example of the power of fragment-based drug discovery (FBDD) and structure-based design. researchgate.net FBDD is an approach that starts by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. biosolveit.defrontiersin.org These fragments then serve as starting points for building more potent, high-affinity molecules through a process of chemical elaboration. biosolveit.de

The FBDD process typically involves several key steps that were instrumental in developing IL-2 inhibitors:

Fragment Screening: Identifying small molecules that bind to IL-2, often using biophysical techniques. These fragments provide efficient starting points for optimization. nih.gov

Structure Determination: Using methods like X-ray crystallography to determine how the fragments bind to the target protein. This structural information is crucial for guiding the next design steps. researchgate.net

Fragment Elaboration: Once a fragment hit is validated, it is elaborated into a more drug-like molecule through several strategies:

Fragment Growing: Extending the fragment to interact with adjacent pockets on the protein surface. frontiersin.org

Fragment Linking: Connecting two different fragments that bind to separate, nearby sites. frontiersin.org

Fragment Merging: Combining the features of two overlapping fragments into a single, more optimized molecule. frontiersin.org

The discovery of Ro 26-4550 was achieved through a combination of fragment discovery, structure-based design, and medicinal chemistry. researchgate.net This approach illustrates the importance of using a diverse and complementary set of screening and analytical tools to gain a comprehensive understanding of molecular recognition at the difficult IL-2:IL-2R interface. researchgate.net The success of this strategy highlights the utility of FBDD for targets that have been considered challenging or even undruggable. nih.gov

Methodological Approaches in Ro 26 4550 Trifluoroacetate Research

Ex Vivo Culture Systems for Hematopoietic Cells

Research into Ro 26-4550 trifluoroacetate (B77799) has utilized ex vivo culture systems to investigate its influence on hematopoietic stem and progenitor cells (HSPCs). apexbt.comnih.gov These systems allow for the maintenance and manipulation of cells outside of a living organism, providing a controlled environment to study cellular processes. In the context of Ro 26-4550, these cultures have been instrumental in demonstrating the compound's ability to induce the expansion of both murine and human HSPCs. apexbt.comnih.gov

The culture of long-term hematopoietic stem cells (LT-HSCs) outside of the body is known to present challenges, often leading to a loss of stem cell potential. nih.gov However, studies involving Ro 26-4550 have shown that treatment with this small molecule within an ex vivo setting can promote the proliferation of HSPCs, as well as bone marrow mesenchymal stem cells (MSCs) and fibroblasts. apexbt.comnih.gov This expansion is a critical area of research, as the ability to increase the number of functional HSCs ex vivo holds significant therapeutic potential. nih.gov

Table 1: Effects of Ro 26-4550 Trifluoroacetate in Ex Vivo Hematopoietic Cell Cultures

| Cell Type | Observed Effect | Reference |

|---|---|---|

| Murine and Human HSPCs | Induced ex vivo expansion | apexbt.comnih.gov |

| Human mPB-derived HSPCs | Enhanced IL-2Rα (CD25) expression | apexbt.comnih.gov |

| Human BM-derived HSPCs | Enhanced IL-2Rα (CD25) expression | apexbt.comnih.gov |

| Bone Marrow MSCs | Increased proliferation | apexbt.comnih.gov |

Flow Cytometry for Receptor Expression (CD25) and Cell Population Analysis

Flow cytometry is a cornerstone technique in the analysis of hematopoietic cells, and it has been pivotal in characterizing the effects of Ro 26-4550 trifluoroacetate. apexbt.comnih.govbdbiosciences.com This laser-based technology allows for the rapid analysis of single cells in a heterogeneous population, enabling the identification and quantification of cells based on their expression of specific surface and intracellular markers. bdbiosciences.comnih.gov

In studies of Ro 26-4550, flow cytometry has been used to demonstrate that treatment with the compound enhances the expression of the IL-2 receptor alpha subunit (IL-2Rα), also known as CD25, on human HSPCs derived from both mobilized peripheral blood and bone marrow. apexbt.comnih.gov This is a significant finding, as CD25 is a key component of the high-affinity IL-2 receptor. Furthermore, research has shown that the increased CD25 expression in bone marrow-HSPCs is associated with an increase in the CD4+CD25+ T cell population. apexbt.comnih.gov The minimal set of markers to define human regulatory T cells (Tregs) by flow cytometry includes CD3, CD4, CD25, CD127, and FoxP3. elifesciences.orghtct.com.br

Cell Cycle Analysis Techniques

Understanding the proliferative state of hematopoietic stem cells is crucial, as their maintenance often depends on a state of quiescence. nih.govnih.gov Cell cycle analysis techniques, typically employing flow cytometry, are used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is often achieved by staining the DNA of the cells with a fluorescent dye, such as propidium (B1200493) iodide, and measuring the fluorescence intensity, which correlates with the DNA content. nih.gov

Research has shown that Ro 26-4550 trifluoroacetate, acting as a competitive inhibitor of the IL-2/IL-2Rα interaction, induces human HSPCs to enter the cell cycle. apexbt.comnih.gov This indicates that the compound can overcome the normal state of quiescence in these cells, leading to their proliferation. This effect on cell cycle progression is a key aspect of the ex vivo expansion of HSPCs observed with Ro 26-4550 treatment. apexbt.comnih.gov

Assays for Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. In the context of ex vivo cell expansion, minimizing apoptosis is essential for maximizing the yield of viable and functional cells. apexbt.comnih.gov Assays to measure apoptotic activity are therefore a standard component of research in this area. Common methods include flow cytometry-based assays using Annexin V to detect early-stage apoptosis and propidium iodide or other viability dyes to identify late-stage apoptotic and necrotic cells.

Colony-Forming Unit (CFU) Assays for Stem Cell Functionality

The colony-forming unit (CFU) assay is a functional, in vitro assay used to quantify and assess the differentiation potential of hematopoietic progenitor cells. nih.govstemcell.comcreative-bioarray.com In this assay, cells are cultured in a semi-solid medium that supports the growth and differentiation of individual progenitor cells into colonies of mature cells. nih.gov The number and type of colonies (e.g., erythroid, granulocyte-macrophage) provide a measure of the frequency and lineage potential of the progenitor cells in the original sample. nih.govscispace.com

In the investigation of Ro 26-4550 trifluoroacetate, CFU assays are employed to evaluate the functionality of the ex vivo expanded HSPCs. Research indicates that HSPCs treated with Ro 26-4550 sustain their self-renewal ability, a key characteristic of stem cells that is assessed through their capacity to form colonies in these assays. apexbt.comnih.govresearchgate.net The ability of the expanded cells to form various types of colonies demonstrates that they have retained their multipotent differentiation capabilities. researchgate.net

Table 2: Representative Colony-Forming Unit (CFU) Assay Findings

| Assay Type | Purpose | Finding in Ro 26-4550 Research | Reference |

|---|---|---|---|

| CFU-E (Colony-Forming Unit-Erythroid) | Quantifies erythroid progenitors | Expanded cells retain erythroid potential | researchgate.net |

| BFU-E (Burst-Forming Unit-Erythroid) | Quantifies early erythroid progenitors | Expanded cells retain erythroid potential | researchgate.net |

| CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage) | Quantifies myeloid progenitors | Expanded cells retain myeloid potential | scispace.com |

In Vitro Assays for Receptor Binding and Signal Transduction Inhibition

To understand the mechanism of action of Ro 26-4550 trifluoroacetate, in vitro assays focusing on receptor binding and signal transduction are essential. These assays are designed to measure the direct interaction between the compound and its molecular target. Ro 26-4550 is characterized as a competitive reversible inhibitor of the binding of IL-2 to its receptor.

Binding assays are used to determine the affinity and inhibitory concentration of the compound. For Ro 26-4550, it has been shown to inhibit the interaction between IL-2 and the IL-2Rα subunit with an IC50 of 3 μM. medchemexpress.com The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. These assays confirm that Ro 26-4550 competes with the IL-2Rα for its binding site on the IL-2 molecule, thereby blocking the downstream signaling that would normally be initiated by this interaction. X-ray crystallography has further revealed that the binding of Ro 26-4550 to IL-2 induces significant rearrangements in the protein to create the binding site for the small molecule. apexbt.com

Future Research Directions for Ro 26 4550 Trifluoroacetate

The small molecule Ro 26-4550 trifluoroacetate (B77799) has been identified as a competitive reversible inhibitor of the interleukin-2 (B1167480) (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction. apexbt.comtocris.com This inhibitory action presents potential therapeutic applications, however, further research is required to fully understand its characteristics, optimize its production, and evaluate its clinical potential. The following sections outline key areas for future investigation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ro 26-4550 trifluoroacetate in experimental samples?

- Methodology : Ion chromatography (IC) with preconcentration steps is widely used for detecting trifluoroacetate (TFA) in aqueous matrices, achieving detection limits as low as 0.2 ppb . Liquid-liquid extraction (LLE) and headspace (HS) techniques are also effective for isolating TFA from biological or environmental samples prior to analysis . For peptide-bound TFA salts like Ro 26-4550 trifluoroacetate, high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection ensures accurate quantification of both the peptide and counterion .

Q. How should Ro 26-4550 trifluoroacetate be stored to maintain stability in long-term studies?

- Methodology : Store lyophilized peptide trifluoroacetate salts at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Reconstituted solutions should be aliquoted and stored at -80°C, with freeze-thaw cycles minimized. Batch-specific certificates of analysis (COA) should be reviewed for stability data under varying pH and temperature conditions .

Q. What protocols ensure the removal of trifluoroacetate counterions during peptide purification?

- Methodology : Dialysis against ammonium bicarbonate buffers (pH 7–8) or size-exclusion chromatography effectively removes TFA counterions. For electrochemical studies, supercritical fluid chromatography (SFC) coupled with tandem MS can separate TFA from target analytes without introducing contaminants .

Advanced Research Questions

Q. How does trifluoroacetate influence the electrochemical behavior of Ro 26-4550 in Kolbe reaction studies?

- Methodology : In trifluoroacetic acid systems, TFA undergoes decarboxylation under anodic polarization, producing C2F6 and CO2. Use linear sweep voltammetry (LSV) and galvanostatic transients to monitor Tafel slopes and intermediate adsorption. Surface coverage by TFA-derived radicals (e.g., CF3·) can be quantified via deconvolution of CO2 signals using CF3 and CH3 markers .

Q. What experimental designs mitigate interference from trifluoroacetate in receptor-binding assays?

- Methodology : Pre-incubate samples with ion-pairing reagents (e.g., tetrabutylammonium salts) to neutralize TFA’s ionic interactions. For somatostatin receptor studies (e.g., TT-232 trifluoroacetate), use competitive binding assays with <sup>125</sup>I-labeled ligands and validate results against TFA-free controls. Adjust buffer ionic strength to minimize nonspecific binding .

Q. How can environmental persistence of trifluoroacetate be modeled in ecological studies?

- Methodology : Track TFA transport in upland forest and wetland ecosystems using isotopic labeling (<sup>19</sup>F NMR) and soil-water partitioning coefficients. At Hubbard Brook Experimental Forest, TFA showed low adsorption to organic matter, with 90% retention in soil water, emphasizing the need for long-term monitoring of groundwater infiltration .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported trifluoroacetate toxicity thresholds across studies?

- Methodology : Cross-validate toxicity assays using standardized cell lines (e.g., HEK293 or primary neurons) and harmonize exposure durations. For aquatic toxicity, compare LC50 values derived from static vs. flow-through systems, accounting for TFA’s volatility in open environments .

Q. What techniques resolve spectral overlaps in trifluoroacetate quantification during surface-binding studies?

- Methodology : Use X-ray photoelectron spectroscopy (XPS) with deconvolution algorithms to distinguish TFA (binding energy: 293.5 eV for F1s) from competing carboxylates. For infrared (IR) studies, assign CF3 asymmetric stretching bands (1250–1150 cm<sup>-1</sup>) to confirm TFA presence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.